4-(3-Methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde
CAS No.:
Cat. No.: VC17518233
Molecular Formula: C9H8N2OS
Molecular Weight: 192.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8N2OS |
|---|---|
| Molecular Weight | 192.24 g/mol |
| IUPAC Name | 4-(3-methylpyrazol-1-yl)thiophene-2-carbaldehyde |
| Standard InChI | InChI=1S/C9H8N2OS/c1-7-2-3-11(10-7)8-4-9(5-12)13-6-8/h2-6H,1H3 |
| Standard InChI Key | XSZGTYAMJOSGJN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C=C1)C2=CSC(=C2)C=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a thiophene ring (a five-membered aromatic heterocycle containing sulfur) substituted at the 4-position with a 3-methyl-1H-pyrazole group and at the 2-position with an aldehyde functional group . This arrangement confers dual reactivity: the aldehyde group participates in condensation and nucleophilic addition reactions, while the pyrazole ring offers sites for further functionalization.
Key Structural Features:
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Thiophene Core: Enhances electronic delocalization, making the compound amenable to electrophilic substitution reactions.
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Pyrazole Substituent: The 3-methyl group on the pyrazole ring introduces steric and electronic effects that influence reactivity .
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Aldehyde Functional Group: A highly reactive site for synthesizing Schiff bases, hydrazones, and other derivatives.
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 192.24 g/mol | |
| CAS Number | 2090224-36-3 | |
| Density | Not reported | |
| Melting/Boiling Points | Not reported |
The absence of reported melting and boiling points suggests that experimental characterization remains limited, highlighting opportunities for further research .
Synthesis and Industrial Production
Synthetic Routes
The compound is synthesized via nucleophilic substitution reactions between 3-methyl-1H-pyrazole and thiophene-2-carbaldehyde derivatives. Industrial-scale production often employs continuous flow reactors to optimize yield and purity.
Representative Synthesis Pathway:
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Precursor Preparation: 3-Methyl-1H-pyrazole is treated with a base to generate the pyrazolate ion.
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Coupling Reaction: The pyrazolate ion reacts with 2-chlorothiophene-4-carbaldehyde in a polar aprotic solvent (e.g., dimethylformamide) at elevated temperatures.
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Purification: The crude product is purified via column chromatography or recrystallization to achieve >95% purity .
Industrial Optimization
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Continuous Flow Systems: Reduce reaction times and improve heat transfer compared to batch processes.
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Catalytic Enhancements: Palladium-based catalysts accelerate coupling reactions, minimizing byproducts.
Chemical Reactivity and Derivative Synthesis
The aldehyde group and pyrazole ring enable diverse transformations:
Aldehyde-Driven Reactions
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Schiff Base Formation: Reacts with primary amines to form imines, which are precursors for bioactive molecules.
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Reduction: The aldehyde reduces to a hydroxymethyl group () using sodium borohydride.
Pyrazole Functionalization
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Electrophilic Substitution: Bromination or nitration at the pyrazole ring’s 4-position enhances pharmacological potential.
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Coordination Chemistry: The pyrazole nitrogen atoms act as ligands for transition metals, enabling catalytic applications.
Industrial and Research Applications
Materials Science
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Conductive Polymers: Thiophene derivatives serve as monomers for synthesizing polythiophenes used in organic electronics.
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Metal-Organic Frameworks (MOFs): The pyrazole group facilitates coordination with metal ions, enabling gas storage applications.
Agrochemical Development
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Herbicides: Pyrazole-containing compounds disrupt plant auxin signaling, providing weed control.
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Insecticides: Derivatives inhibit acetylcholinesterase in pests.
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